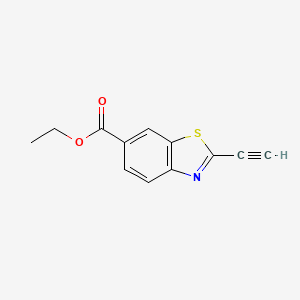
4-Chloro-2-methoxybenzyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-methoxybenzyl methanesulfonate is an organic compound with the molecular formula C9H11ClO4S It is a derivative of benzyl methanesulfonate, where the benzyl group is substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxybenzyl methanesulfonate typically involves the reaction of 4-chloro-2-methoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
4-Chloro-2-methoxybenzyl alcohol+Methanesulfonyl chloride→4-Chloro-2-methoxybenzyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the anhydrous conditions and control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxybenzyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic attack.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Products include substituted benzyl derivatives.
Oxidation: Products include 4-chloro-2-methoxybenzaldehyde or 4-chloro-2-methoxybenzoic acid.
Reduction: Products include 4-chloro-2-methoxybenzyl alcohol.
Scientific Research Applications
4-Chloro-2-methoxybenzyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxybenzyl methanesulfonate involves the formation of a reactive intermediate upon nucleophilic attack. The methanesulfonate group acts as a leaving group, facilitating the formation of a carbocation or a transition state that can undergo further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl methanesulfonate: Similar structure but lacks the chlorine atom at the 4-position.
4-Chloro-2-methoxybenzyl chloride: Similar structure but with a chloride group instead of the methanesulfonate group.
Uniqueness
4-Chloro-2-methoxybenzyl methanesulfonate is unique due to the presence of both the chlorine and methoxy groups, which influence its reactivity and potential applications. The combination of these substituents makes it a versatile compound for various chemical transformations and research applications.
Properties
Molecular Formula |
C9H11ClO4S |
|---|---|
Molecular Weight |
250.70 g/mol |
IUPAC Name |
(4-chloro-2-methoxyphenyl)methyl methanesulfonate |
InChI |
InChI=1S/C9H11ClO4S/c1-13-9-5-8(10)4-3-7(9)6-14-15(2,11)12/h3-5H,6H2,1-2H3 |
InChI Key |
ODRFZUWGSRBSJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13882351.png)


![2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)
![N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B13882382.png)

![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)


![5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13882409.png)



![6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline](/img/structure/B13882432.png)
